![molecular formula C19H14ClN5O2 B2823588 N-(4-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide CAS No. 656831-78-6](/img/structure/B2823588.png)
N-(4-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide is a chemical compound that has been the subject of scientific research in recent years. It is a member of the pyrazolopyrimidine family of compounds, which have been found to have a wide range of biological activities.
Scientific Research Applications
- Application : N-(4-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide derivatives were designed as FLT3 inhibitors. These compounds demonstrated remarkable anticancer activity against non-small cell lung cancer, melanoma, leukemia, and renal cancer models .
- Application : New pyrazolo[3,4-d]pyrimidine derivatives, including our compound, were designed as EGFR-TK (tyrosine kinase) inhibitors. These compounds were synthesized using both green and conventional methods .
- Application : N-(4-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide derivatives were investigated as mTOR kinase and PI3K inhibitors .
- Application : Predictive kinetic studies were conducted, and ADME (absorption, distribution, metabolism, and excretion) descriptors were calculated for compound XVI (NSC no – 833644) to assess its pharmacokinetic properties .
- Application : Computational studies were performed to predict the binding mode of the synthesized compounds in the FLT3 binding domain .
- Application : Spectroscopic methods confirmed the chemical structure of the synthesized pyrazolo[3,4-d]pyrimidine derivatives, including our compound. Density functional theory (DFT) was used to illustrate the reaction mechanism .
FLT3 Inhibition for Cancer Treatment
EGFR-TK Inhibition
mTOR and PI3K Inhibition
Predictive Kinetic Study and ADME Descriptors
Molecular Docking and Dynamics Studies
Chemical Confirmation and Reaction Mechanism
These applications highlight the versatility and potential impact of N-(4-chlorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide in various scientific contexts. Researchers continue to explore its therapeutic potential, making it an exciting compound for further investigation. 🌟
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival .
Mode of Action
The compound interacts with EGFR-TK, inhibiting its activity . This inhibition is achieved by the compound binding to the ATP-binding site of the EGFR-TK, preventing the phosphorylation and subsequent activation of the receptor .
Biochemical Pathways
The inhibition of EGFR-TK affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell proliferation, survival, and differentiation . By inhibiting EGFR-TK, the compound disrupts these pathways, leading to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
They are metabolized in the liver and excreted via the kidneys .
Result of Action
The compound’s action results in a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells that overexpress EGFR-TK . This can lead to a reduction in tumor size and potentially to tumor regression .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other drugs or substances, and the specific characteristics of the target cells . For example, cells that overexpress EGFR-TK are more likely to be affected by the compound .
properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c20-13-6-8-14(9-7-13)23-17(26)11-24-12-21-18-16(19(24)27)10-22-25(18)15-4-2-1-3-5-15/h1-10,12H,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGGXJDCYQVBSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
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